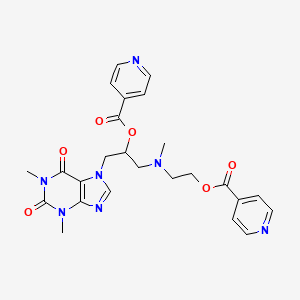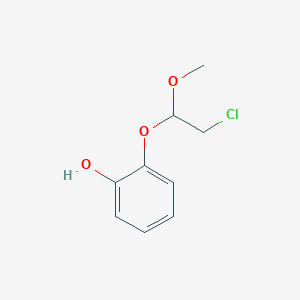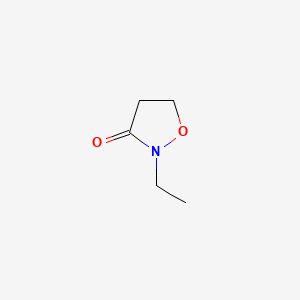
3-Isoxazolidinone, 2-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isoxazolidinone, 2-ethyl- is an organic compound with the molecular formula C5H9NO2. It belongs to the family of isoxazolidinones, which are five-membered heterocyclic compounds containing nitrogen and oxygen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isoxazolidinone, 2-ethyl- can be achieved through several methods. . This method provides a straightforward route to isoxazolidinones, including 3-Isoxazolidinone, 2-ethyl-.
Industrial Production Methods
In industrial settings, the production of 3-Isoxazolidinone, 2-ethyl- may involve optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally involve large-scale cycloaddition reactions with careful control of temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
3-Isoxazolidinone, 2-ethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include oxo derivatives, amino derivatives, and substituted isoxazolidinones, depending on the specific reaction and reagents used .
Wissenschaftliche Forschungsanwendungen
3-Isoxazolidinone, 2-ethyl- has a wide range of scientific research applications:
Biology: It is used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: It is used in the production of herbicidal compositions and other agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Isoxazolidinone, 2-ethyl- involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit bacterial cell wall synthesis by interfering with enzymes involved in peptidoglycan formation. This inhibition leads to the weakening of bacterial cell walls and ultimately the death of the bacteria .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-Isoxazolidinone, 2-ethyl- include other isoxazolidinones and oxazolidinones, such as:
Isoxazolidine: A parent compound of the isoxazolidinone family.
Linezolid: An oxazolidinone antibiotic used to treat serious bacterial infections.
Tedizolid: Another oxazolidinone antibiotic with similar applications to linezolid.
Uniqueness
3-Isoxazolidinone, 2-ethyl- is unique due to its specific structural features and the presence of an ethyl group at the 2-position. This structural variation can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
40784-14-3 |
|---|---|
Molekularformel |
C5H9NO2 |
Molekulargewicht |
115.13 g/mol |
IUPAC-Name |
2-ethyl-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C5H9NO2/c1-2-6-5(7)3-4-8-6/h2-4H2,1H3 |
InChI-Schlüssel |
VMZCBTOGEBQZLG-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=O)CCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(1-Butoxy-3-chloropropan-2-YL)oxy]methyl}oxirane](/img/structure/B14653450.png)
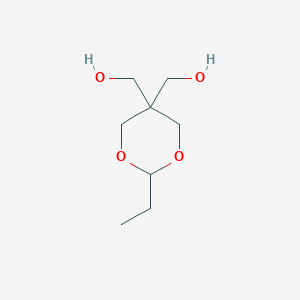

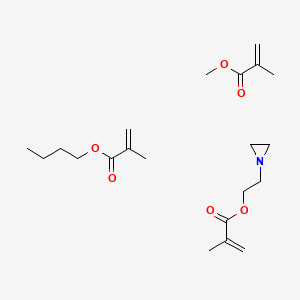
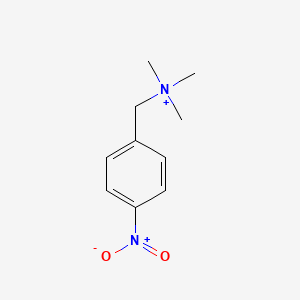
![(E)-1-(4-Fluorophenyl)-N-[4'-(octyloxy)[1,1'-biphenyl]-4-yl]methanimine](/img/structure/B14653482.png)
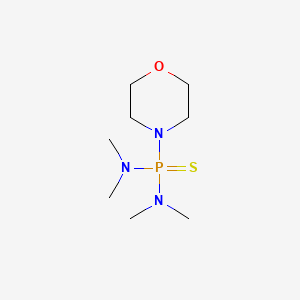
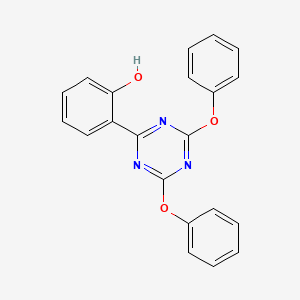
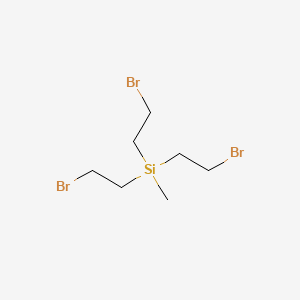
![ethyl 5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B14653508.png)
